molecular formula C8H8O2 B100438 Bicyclo[2.2.2]oct-7-ene-2,5-dione CAS No. 17660-74-1

Bicyclo[2.2.2]oct-7-ene-2,5-dione

Cat. No. B100438
CAS RN: 17660-74-1
M. Wt: 136.15 g/mol
InChI Key: RLWFLNMCQMZCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.2]oct-7-ene-2,5-dione, also known as norbornane-2,5-dione, is a bicyclic organic compound with a molecular formula of C7H8O2. It is a yellow crystalline solid with a melting point of 95-97°C. This compound has been widely used in scientific research due to its unique chemical properties and versatile applications. In 2.2]oct-7-ene-2,5-dione.

Mechanism Of Action

The mechanism of action of bicyclo[2.2.2]oct-7-ene-2,5-dione is not well understood. However, it has been reported to undergo various reactions, such as Michael addition, Diels-Alder reaction, and ene reaction. These reactions have been utilized in the synthesis of various organic compounds.

Biochemical And Physiological Effects

Bicyclo[2.2.2]oct-7-ene-2,5-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and antioxidant activities in vitro. These activities may be attributed to its unique chemical structure.

Advantages And Limitations For Lab Experiments

Bicyclo[2.2.2]oct-7-ene-2,5-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. It has also been reported to exhibit unique chemical properties that can be utilized in various reactions. However, the limitations of bicyclo[2.2.2]oct-7-ene-2,5-dione include its limited solubility in common organic solvents and its potential toxicity.

Future Directions

There are several future directions for the scientific research of bicyclo[2.2.2]oct-7-ene-2,5-dione. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential applications in the field of asymmetric catalysis. Furthermore, the investigation of its biochemical and physiological effects may lead to the development of new drugs with anti-inflammatory and antioxidant activities.
Conclusion
In conclusion, bicyclo[2.2.2]oct-7-ene-2,5-dione is a bicyclic organic compound with unique chemical properties and versatile applications. It has been widely used in scientific research as a building block for the synthesis of various organic compounds. Its potential applications in the field of asymmetric catalysis and its anti-inflammatory and antioxidant activities make it an interesting compound for future research.

Synthesis Methods

The synthesis of bicyclo[2.2.2]oct-7-ene-2,5-dione can be achieved through several methods. One of the most commonly used methods is the oxidation of norbornene with potassium permanganate in the presence of water and sulfuric acid. Another method is the oxidation of norbornadiene with ozone. These methods have been reported to yield high purity and high yield of bicyclo[2.2.2]oct-7-ene-2,5-dione.

Scientific Research Applications

Bicyclo[2.2.2]oct-7-ene-2,5-dione has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, such as natural products and pharmaceuticals. It has also been used as a starting material for the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, bicyclo[2.2.2]oct-7-ene-2,5-dione has been used as a probe in NMR spectroscopy due to its unique chemical shift.

properties

CAS RN

17660-74-1

Product Name

Bicyclo[2.2.2]oct-7-ene-2,5-dione

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

bicyclo[2.2.2]oct-7-ene-2,5-dione

InChI

InChI=1S/C8H8O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-6H,3-4H2

InChI Key

RLWFLNMCQMZCJQ-UHFFFAOYSA-N

SMILES

C1C2C=CC(C1=O)CC2=O

Canonical SMILES

C1C2C=CC(C1=O)CC2=O

Origin of Product

United States

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